molecular formula C9H12N4O3 B14744951 Pyridoxal semicarbazone CAS No. 1236307-13-3

Pyridoxal semicarbazone

Cat. No.: B14744951
CAS No.: 1236307-13-3
M. Wt: 224.22 g/mol
InChI Key: IGAITZANDFTCMJ-KGVSQERTSA-N
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Description

Pyridoxal semicarbazone is a compound formed by the reaction of pyridoxal and semicarbazide It is known for its versatile coordination chemistry and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxal semicarbazone can be synthesized through a one-pot reaction involving pyridoxal and semicarbazide. The reaction typically occurs in a methanol solvent, and the product is obtained after purification . The reaction conditions are mild, and the yield is generally high.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridoxal semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with different oxidation states .

Scientific Research Applications

Pyridoxal semicarbazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyridoxal semicarbazone involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various biological effects. For example, the nickel complex of this compound has shown activity towards Janus kinase, a potential target for inflammatory diseases and cancers . The formation of free radical species is also a key aspect of its antibacterial and photocatalytic activities .

Comparison with Similar Compounds

Pyridoxal semicarbazone can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ability to form stable complexes with a wide range of metal ions, leading to diverse applications in various fields. Its biological activities and potential therapeutic applications further distinguish it from other similar compounds .

Properties

CAS No.

1236307-13-3

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea

InChI

InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+

InChI Key

IGAITZANDFTCMJ-KGVSQERTSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)N)CO

Origin of Product

United States

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